molecular formula C18H16Cl2N4O3 B4358415 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B4358415
M. Wt: 407.2 g/mol
InChI Key: ATZOPUKWLOMGAP-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with 1H-1,2,4-triazole under basic conditions to form the intermediate N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amine. This intermediate is subsequently reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the recycling of catalysts and solvents can be implemented to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity to its targets, while the dimethoxybenzamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c1-26-14-5-12(6-15(8-14)27-2)17(25)22-18-21-10-24(23-18)9-11-3-4-13(19)7-16(11)20/h3-8,10H,9H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOPUKWLOMGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

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